molecular formula C10H15ClN2O B1431950 2-(ethylamino)-N-phenylacetamide hydrochloride CAS No. 1797692-41-1

2-(ethylamino)-N-phenylacetamide hydrochloride

Cat. No.: B1431950
CAS No.: 1797692-41-1
M. Wt: 214.69 g/mol
InChI Key: VWJNVMVKLIFURZ-UHFFFAOYSA-N
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Description

2-(ethylamino)-N-phenylacetamide hydrochloride is a chemical compound that belongs to the class of amides. It is characterized by the presence of an ethylamino group attached to the acetamide moiety, with a phenyl group attached to the nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-N-phenylacetamide hydrochloride typically involves the reaction of ethylamine with N-phenylacetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

N-phenylacetamide+ethylamine2-(ethylamino)-N-phenylacetamide\text{N-phenylacetamide} + \text{ethylamine} \rightarrow \text{2-(ethylamino)-N-phenylacetamide} N-phenylacetamide+ethylamine→2-(ethylamino)-N-phenylacetamide

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The product is then purified by recrystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and may involve additional steps such as distillation, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-N-phenylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenylacetamide oxides, while reduction may produce ethylamino derivatives.

Scientific Research Applications

2-(ethylamino)-N-phenylacetamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(ethylamino)-N-phenylacetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide: A related compound with similar structural features but lacking the ethylamino group.

    2-(methylamino)-N-phenylacetamide: Similar to 2-(ethylamino)-N-phenylacetamide hydrochloride but with a methylamino group instead of an ethylamino group.

Uniqueness

This compound is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

2-(ethylamino)-N-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-2-11-8-10(13)12-9-6-4-3-5-7-9;/h3-7,11H,2,8H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJNVMVKLIFURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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